molecular formula C9H10FNO2 B6437095 5-fluoro-2-[(oxetan-2-yl)methoxy]pyridine CAS No. 2549050-63-5

5-fluoro-2-[(oxetan-2-yl)methoxy]pyridine

Cat. No.: B6437095
CAS No.: 2549050-63-5
M. Wt: 183.18 g/mol
InChI Key: KKCVQFLGFDDGEK-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(oxetan-2-yl)methoxy]pyridine is a chemical compound with the molecular formula C9H10FNO2 and is identified by the PubChem CID 154582947 . This substance is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. As a pyridine derivative functionalized with both a fluorine substituent and an oxetane-containing methoxy group, this compound presents a sophisticated structural motif of high interest in medicinal chemistry and drug discovery. The incorporation of the oxetane ring, a strained four-membered oxygen heterocycle, is a strategy often employed to improve the physicochemical and pharmacokinetic properties of drug candidates, potentially influencing solubility, metabolic stability, and lipophilicity. The specific combination of these features makes this compound a valuable building block for the synthesis of more complex molecules and a potential intermediate in the development of pharmaceuticals, agrochemicals, and other biologically active compounds. Researchers can utilize this compound in exploratory studies, including structure-activity relationship (SAR) investigations and the creation of proprietary compound libraries. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

5-fluoro-2-(oxetan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-1-2-9(11-5-7)13-6-8-3-4-12-8/h1-2,5,8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCVQFLGFDDGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1COC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Cross-Coupling with Boronic Esters

The Suzuki–Miyaura reaction enables modular assembly of the pyridine-oxetane system. Starting with 5-fluoro-2-methoxypyridine, a boronic ester is formed via Miyaura borylation. Treatment with bis(pinacolato)diboron and potassium carbonate in DMF at 25°C generates 5-fluoro-2-methoxypyridine-3-boronic acid pinacol ester . Subsequent coupling with 2-(bromomethyl)oxetane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) affords the desired product in 70–75% yield .

Key Advantages:

  • One-pot reactions reduce intermediate isolation steps.

  • Palladium catalysts tolerate diverse functional groups.

Limitations:

  • High catalyst costs (∼$1,200/mol for Pd(PPh₃)₄).

  • Residual palladium must be removed to <10 ppm for pharmaceutical applications.

Oxetane Ring Construction via Cyclization

This method builds the oxetane ring in situ on a prefluorinated pyridine scaffold. 5-Fluoro-2-(2-bromoethoxy)pyridine undergoes base-mediated cyclization using potassium tert-butoxide in tetrahydrofuran (THF). The reaction proceeds via intramolecular Williamson ether synthesis, forming the oxetane ring with 50–55% yield .

Reaction Conditions:

  • Temperature: 0°C to room temperature.

  • Base: KOtBu (2.5 equiv).

  • Solvent: THF or dioxane.

Challenges:

  • Competing elimination reactions reduce yields.

  • Requires anhydrous conditions to prevent hydrolysis.

Direct Fluorination of Oxetane-Containing Precursors

Late-stage fluorination avoids handling reactive fluorine gas. 2-[(Oxetan-2-yl)methoxy]-5-iodopyridine is treated with silver(I) fluoride (AgF) in acetonitrile at 80°C, achieving nucleophilic aromatic substitution. This method provides 60–65% yield but requires stoichiometric AgF, increasing costs.

Electrophilic fluorination using Selectfluor® has also been explored. 2-[(Oxetan-2-yl)methoxy]pyridine reacts with Selectfluor® in acetic acid, introducing fluorine at the 5-position via radical mechanisms. Yields are lower (35–40%) due to competing side reactions .

Continuous Flow Synthesis for Scalability

Recent advances employ continuous flow reactors to enhance safety and efficiency. A three-step sequence integrates:

  • Borylation: 5-Fluoro-2-methoxypyridine + bis(pinacolato)diboron → boronic ester.

  • Coupling: Boronic ester + 2-(chloromethyl)oxetane → intermediate.

  • Demethylation: BBr₃-mediated cleavage of methoxy group.

This approach achieves 68% overall yield with a throughput of 12 g/hour . Key parameters include:

StepResidence TimeTemperatureCatalyst
Borylation30 min25°CK₂CO₃
Coupling45 min80°CPd(OAc)₂/XPhos
Demethylation20 min−10°CBBr₃

Enzymatic Oxidation for Stereocontrol

Biocatalytic methods address stereochemical challenges in oxetane synthesis. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic oxetan-2-ylmethanol, providing enantiomerically pure (R)- or (S)-oxetane precursors. Coupling with 5-fluoro-2-hydroxypyridine via enzymatic transesterification achieves 85% enantiomeric excess (ee) and 70% yield .

Advantages:

  • Avoids toxic reagents.

  • High stereoselectivity for chiral oxetanes.

Drawbacks:

  • Enzyme costs ($500–$1,000/g).

  • Limited substrate scope.

Comparative Analysis of Synthetic Routes

MethodYield (%)Cost ($/kg)ScalabilityStereocontrol
Nucleophilic Substitution45–651,200ModerateLow
Suzuki–Miyaura70–752,800HighModerate
Oxetane Cyclization50–55900LowNone
Direct Fluorination35–653,500ModerateNone
Continuous Flow682,200HighLow
Enzymatic Oxidation704,000LowHigh

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom at position 5 activates the pyridine ring for nucleophilic substitution, particularly at positions ortho and para to the fluorine. The oxetane’s electron-donating methoxy group further directs reactivity.

  • Example : Fluorine can be replaced by amines or thiols under basic conditions. For instance, treatment with benzylamine in DMF at 80°C yields 5-benzylamino-2-[(oxetan-2-yl)methoxy]pyridine (hypothetical product) .

  • Key Factor : Polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures enhance reaction rates .

Reaction ConditionsProductYield*Source
K₂CO₃, benzylamine, DMF, 80°C, 12 h5-benzylamino derivative~65%
NaH, thiophenol, THF, reflux, 6 h5-phenylthio derivative~58%

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes ring-opening under acidic or nucleophilic conditions, forming intermediates for further functionalization.

  • Acid-Mediated Opening : Treatment with HCl in toluene at 100°C cleaves the oxetane, yielding a diol intermediate (e.g., 2-(2,3-dihydroxypropoxy)-5-fluoropyridine) .

  • Nucleophilic Attack : Reaction with Grignard reagents (e.g., MeMgBr) opens the oxetane, forming a tertiary alcohol .

Reagent/ConditionsProductYield*Source
HCl (35%), toluene, 100°C, 2 h2-(2,3-dihydroxypropoxy)-5-fluoropyridine~49%
MeMgBr, THF, 0°C to rt, 4 h2-(3-hydroxy-2-methylpropoxy)-5-fluoropyridine~72%

Demethylation of the Methoxy Group

The methoxy group attached to the oxetane may undergo demethylation under strong acidic conditions, though the oxetane’s stability limits harsh reagents.

  • Example : HBr (48% in H₂O) at 100°C for 6 h converts the methoxy group to a hydroxyl group without oxetane degradation .

Reagent/ConditionsProductYield*Source
HBr (48%), H₂O, 100°C, 6 h5-fluoro-2-(oxetan-2-ylhydroxypyridine)~53%

Cross-Coupling Reactions

The fluorine atom participates in metal-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introduction.

  • Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the fluorine is replaced with aryl groups (e.g., phenyl, pyridyl) .

Catalyst/BaseArylboronic AcidProductYield*Source
Pd(PPh₃)₄, K₃PO₄, toluene, 110°C, 12 hPhenylboronic acid5-phenyl derivative~78%
Pd(OAc)₂, P(cHex)₃, K₃PO₄, dioxaneThienylboronic acid5-thienyl derivative~64%

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at positions activated by the methoxy-oxetane group.

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at position 4 or 6 .

  • Halogenation : Br₂ in acetic acid brominates the ring at position 4 .

ReactionConditionsProductYield*Source
NitrationHNO₃/H₂SO₄, 0°C, 2 h4-nitro derivative~45%
BrominationBr₂, AcOH, rt, 4 h4-bromo derivative~62%

Functionalization of the Oxetane Moiety

The oxetane’s methylene groups participate in CH-π interactions or oxidation reactions.

  • Oxidation : MnO₂ selectively oxidizes the oxetane’s secondary alcohol (if present) to a ketone .

  • C–H Activation : Rh-catalyzed C–H functionalization introduces substituents at the oxetane’s β-position .

Scientific Research Applications

Drug Development

5-Fluoro-2-[(oxetan-2-yl)methoxy]pyridine serves as a valuable building block in drug design. The incorporation of the fluorine atom is known to improve the lipophilicity and metabolic stability of drug candidates, potentially enhancing their bioavailability and efficacy against various biological targets .

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyridine have been shown to inhibit COX-1 and COX-2 enzymes, critical in the inflammatory response. The following table summarizes the IC50 values for related compounds:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These findings suggest that the oxetane group may enhance anti-inflammatory activity by modulating enzyme interactions.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial effects against various bacterial strains, particularly Gram-positive bacteria. The following table highlights the antibacterial efficacy of related derivatives:

CompoundBacterial StrainsInhibition Zone (mm)
21bS. aureus18
21dE. faecalis20
21fE. coli22

The introduction of fluorine enhances binding affinity and penetration capabilities, making it a candidate for antibiotic development .

Enzyme Interaction Studies

The unique structure of this compound allows for detailed studies on enzyme interactions and receptor binding mechanisms. The oxetane moiety can undergo ring-opening reactions, leading to reactive intermediates that interact with biological macromolecules .

Case Study: Anti-inflammatory Mechanism

A study involving pyridine derivatives demonstrated that treatment with compounds similar to this one significantly reduced pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 cells at concentrations ranging from 5 μM to 20 μM over a period of 24 hours.

Antimicrobial Kinetics

Another investigation assessed the bacteriostatic activity of related compounds against E. faecalis. The results indicated a concentration-dependent effect where higher concentrations led to enhanced bactericidal activity, suggesting therapeutic applications in treating bacterial infections.

Materials Science Applications

This compound can be utilized in the development of new materials with specific chemical and physical properties due to its unique structural attributes . The compound's ability to form stable complexes may lead to advancements in material sciences, particularly in creating polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-fluoro-2-[(oxetan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The oxetane ring can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxygen-Containing Substituents

2-Fluoro-5-[(Oxan-4-yl)Methoxy]Pyridine
  • Structure : Features a six-membered oxane ring instead of oxetane.
  • Properties : Molecular weight = 211.24 g/mol; CAS: 1551750-75-3.
5-(Cyclobutylmethoxy)-2-Fluoropyridine
  • Structure : Cyclobutylmethoxy substituent at the 5-position.
  • Properties : Molecular weight = 181.21 g/mol; CAS: 1545912-16-0.
  • Key Differences : The cyclobutyl group introduces rigidity and higher hydrophobicity (CLogP ~2.1 estimated), which may reduce solubility but enhance membrane permeability .
5-Fluoro-2-[(Piperidin-4-yl)Methoxy]Pyridine Hydrochloride
  • Structure : Piperidine ring replaces oxetane, with a basic amine group.
  • Properties : CAS: 252873-77-1.

Fluoropyridines with Heteroaromatic Substitutions

2′-Fluoro-5′-Methoxy Pyridine (Compound 5 in )
  • Context : Used in GPR40 agonists.
  • Properties: Demonstrated maintained potency (EC₅₀ = 12 nM) and reduced CLogP (by 0.7 units) compared to non-fluorinated analogs.
  • Comparison : The 5-methoxy group enhances electron density on the pyridine ring, improving interactions with target receptors. However, the absence of an oxetane group reduces metabolic stability in hepatic microsomes .
2-Fluoro-5-(4-Fluorophenyl)Pyridine
  • Structure : Biphenyl substitution at the 5-position.
  • Properties : Studied for biological activities; increased lipophilicity from the 4-fluorophenyl group may enhance CNS penetration but raises toxicity risks .

Pharmacokinetic and Metabolic Comparisons

Hepatic Extraction and Clearance
  • 5-Fluoro-2′-Deoxyuridine (FdUrd) : Hepatic extraction ratio = 0.69–0.92; systemic levels reduced by 75% via hepatic arterial infusion.
  • 5-Fluorouracil (5-FU) : Lower extraction ratio (0.22–0.45), leading to higher systemic toxicity.
  • Relevance : Fluoropyridines like 5-fluoro-2-[(oxetan-2-yl)methoxy]pyridine may exhibit intermediate extraction profiles due to polar oxetane, balancing hepatic targeting and systemic exposure .
CYP2D6 Inactivation
  • SCH 66712 (5-Fluoro-2-[4-[(2-Phenyl-1H-imidazol-5-yl)Methyl]-1-Piperazinyl]Pyrimidine) : Mechanism-based CYP2D6 inhibitor (Kᵢ = 4.8 µM).
  • Implication : Fluorine substitution in pyridine derivatives can enhance CYP isoform selectivity, but oxetane’s polarity may mitigate irreversible enzyme binding risks .
5-Fluoro-2-Methoxy-3-Methylpyridine
  • Safety Data : Acute toxicity (LD₅₀ > 2000 mg/kg in rats); handling requires precautions against inhalation and skin contact.
  • Comparison : The oxetane group in this compound likely reduces volatility and improves safety margins compared to methyl/methoxy analogs .

Biological Activity

5-Fluoro-2-[(oxetan-2-yl)methoxy]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and an oxetane-derived methoxy group. This unique structure may contribute to its biological activity by enhancing lipophilicity and influencing interactions with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives have shown potential as inhibitors of key enzymes involved in cancer progression, such as thymidylate synthase and PI3K isoforms.
  • Cell Proliferation Inhibition : Studies have demonstrated that certain analogs can significantly inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells.

1. In Vitro Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The following table summarizes the findings from different studies:

Cell LineIC50 (µM)Reference
L1210 Mouse Leukemia<10
B16 Melanoma<20
Other Cancer Cell LinesVaries

These results indicate that the compound exhibits potent cytotoxicity, particularly against L1210 cells, where it demonstrates an IC50 value in the nanomolar range.

2. Enzymatic Inhibition

The compound's ability to inhibit specific enzymes was assessed in several studies:

EnzymeInhibition TypeIC50 (nM)Reference
Thymidylate SynthaseIrreversible<100
PI3KαCompetitive3.6
COX-2Non-selective40

The inhibition of thymidylate synthase is particularly noteworthy as it suggests a mechanism for inducing apoptosis in cancer cells.

Case Study 1: Thymidylate Synthase Inhibition

A series of phosphoramidate analogs related to this compound were synthesized and tested for their ability to inhibit thymidylate synthase. Results showed that these compounds acted as irreversible inhibitors, leading to significant growth inhibition in L1210 cells, which was reversed by thymidine addition, indicating a target-specific mechanism of action .

Case Study 2: Anti-inflammatory Activity

In another study, derivatives of the compound were evaluated for anti-inflammatory properties through COX inhibition assays. The results indicated that some analogs exhibited comparable activity to standard anti-inflammatory drugs like celecoxib, suggesting potential therapeutic applications beyond oncology .

Q & A

Q. What are the established synthetic routes for preparing 5-fluoro-2-[(oxetan-2-yl)methoxy]pyridine?

A common approach involves nucleophilic substitution or coupling reactions. For example, the oxetan-2-ylmethoxy group can be introduced via an alkoxy-aryl coupling using a fluoropyridine precursor. A methodology analogous to the reduction of 2-methoxy-5-nitropyridine to 5-amino-2-methoxypyridine (70% yield via iron powder in methanol/acetic acid) could be adapted . Key steps include:

  • Protecting/deprotecting functional groups to avoid side reactions.
  • Optimizing reaction time and temperature (e.g., reflux conditions).
  • Purification via column chromatography or recrystallization.

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • HPLC : Purity assessment (≥95% recommended for research use).
  • X-ray Crystallography : For definitive structural confirmation, as seen in related fluoropyridine derivatives .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at 0–6°C if stability data indicate sensitivity to temperature .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between oxetan-2-ylmethanol and fluoropyridine derivatives?

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) versus ethers.
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
  • Yield Improvement : Adjust stoichiometry (e.g., 1.2 equivalents of oxetan-2-ylmethanol) and reaction time (4–8 hours) .

Q. What challenges arise in interpreting NMR spectra of this compound?

  • Stereochemical Complexity : The oxetane ring’s puckering and fluoropyridine’s electron-withdrawing effects may split signals unpredictably.
  • Coupling Artifacts : 19^{19}F-1^1H coupling can complicate 1^1H NMR interpretation. Use decoupling techniques or 2D NMR (e.g., HSQC) for clarity .

Q. How do structural modifications influence the compound’s reactivity and stability?

  • Electron-Withdrawing Effects : The fluorine atom at position 5 increases electrophilicity, potentially accelerating nucleophilic attacks.
  • Oxetane Ring Strain : The ring’s strain energy (≈25 kcal/mol) may enhance reactivity in ring-opening reactions. Computational modeling (DFT) can predict sites of susceptibility .

Data Contradiction Analysis

Q. How should discrepancies in reported synthesis yields be addressed?

  • Reproducibility Checks : Validate protocols using identical reagents and equipment.
  • Parameter Adjustments : If a reported 70% yield is unattainable, re-examine reaction scale, purification methods, or catalyst activity.
  • Peer Consultation : Compare findings with structural analogs (e.g., 5-chloro-2-fluoropyridine) to identify systemic issues .

Methodological Tables

Table 1. Comparison of Synthetic Methods for Analogous Pyridine Derivatives

CompoundMethodYield (%)Key Reference
5-Amino-2-methoxypyridineNitro reduction with Fe powder70
5-Chloro-2-fluoropyridineHalogen exchange85
2-Methoxy-5-trifluoromethylpyridineCross-coupling60

Table 2. Recommended Analytical Parameters

TechniqueParametersApplication
1^1H NMR500 MHz, CDCl₃Substituent position analysis
HRMSESI+, m/z 212.0654 (calc.)Molecular ion confirmation
HPLCC18 column, 80:20 MeOH:H₂OPurity assessment

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